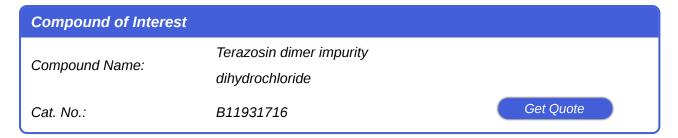


Spectroscopic and Analytical Characterization of Terazosin Dimer Impurity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a known impurity of Terazosin, the Terazosin dimer. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This document outlines the identity of the Terazosin dimer impurity, presents a template for its spectroscopic data (NMR and MS), details the experimental protocols for its characterization, and provides logical workflows for its analysis.

Identity of the Terazosin Dimer Impurity

The primary dimer impurity of Terazosin is chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. It is also recognized by several other names including Terazosin Related Compound C and Terazosin Impurity E. This impurity can arise during the synthesis of Terazosin or as a degradation product.

Chemical Structure:

- Molecular Formula (Free Base): C24H28N8O4
- Molecular Weight (Free Base): 492.53 g/mol



- Molecular Formula (Dihydrochloride Salt): C24H30Cl2N8O4
- Molecular Weight (Dihydrochloride Salt): 565.45 g/mol
- CAS Number (Free Base): 102839-00-9[1][2][3][4][5][6]
- CAS Number (Dihydrochloride Salt): 1486464-41-8[7][8]

Spectroscopic Data Presentation

While specific, publicly available, and fully assigned experimental spectra for the Terazosin dimer impurity are limited, this section provides structured tables with expected chemical shifts and mass-to-charge ratios based on the known chemical structure. These tables serve as a reference for researchers in identifying this impurity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of the Terazosin dimer impurity.

Analysis	Expected Value	Description
Molecular Ion (M)	492.2233	Calculated exact mass of the free base (C ₂₄ H ₂₈ N ₈ O ₄).
[M+H]+	493.2310	Expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS.
[M+2H] ²⁺	247.1191	Expected mass-to-charge ratio for the doubly protonated molecule.

Note: The observed m/z values in an experimental setting may vary slightly depending on the instrumentation and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



NMR spectroscopy is essential for the structural elucidation of impurities. The following tables present the expected ¹H and ¹³C NMR chemical shifts for the Terazosin dimer impurity, based on its symmetrical structure. The spectra would likely be acquired in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data (Expected Chemical Shifts)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.50	S	2H	Ar-H (H-5)
~7.10	br s	4H	-NH ₂
~6.80	S	2H	Ar-H (H-8)
~3.85	S	12H	4 x -OCH₃
~3.70	S	8H	Piperazine-H

s = singlet, br s = broad singlet

Table 2: 13C NMR Data (Expected Chemical Shifts)



Chemical Shift (δ, ppm)	Assignment
~162.0	C-4
~159.0	C-2
~155.0	C-7
~149.0	C-6
~145.0	C-8a
~106.0	C-4a
~104.0	C-5
~98.0	C-8
~56.0	-OCH₃
~44.0	Piperazine-C

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and quantification of impurities. The following sections describe standard protocols for the analysis of the Terazosin dimer impurity.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight of the Terazosin dimer impurity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Sample Preparation: Prepare a dilute solution of the sample containing the suspected impurity in a suitable solvent mixture, such as acetonitrile and water with 0.1% formic acid.
- Chromatographic Separation (Optional but Recommended):
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).



- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- · Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-1000.
 - Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation data for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure of the Terazosin dimer impurity.

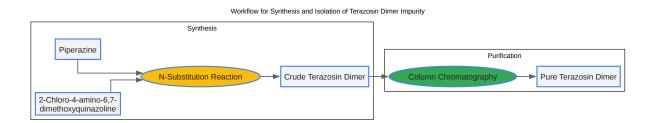
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the isolated impurity or a reference standard.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.



- Referencing: Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 13C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: A sufficient number of scans to obtain a good signal-to-noise ratio (may require several hours).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mandatory Visualizations

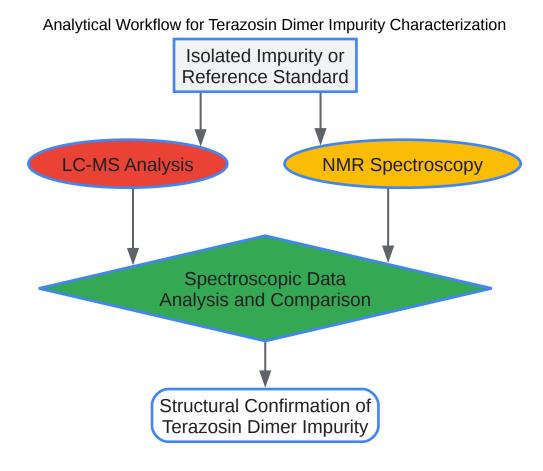
The following diagrams illustrate the logical workflows for the synthesis and analysis of the Terazosin dimer impurity.



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Caption: Proposed workflow for the synthesis and isolation of the Terazosin dimer impurity.





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